
Tert-butyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound features a benzoxazepine core, which is a seven-membered ring containing both oxygen and nitrogen atoms. The tert-butyl group and carboxylate functionality add to its chemical versatility, making it a valuable compound for synthetic and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted aniline with a suitable carbonyl compound, followed by cyclization to form the benzoxazepine ring. The tert-butyl group is introduced through esterification reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and specific reaction conditions to facilitate the cyclization and esterification processes. The scalability of these methods is crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse benzoxazepine derivatives.
Applications De Recherche Scientifique
Tert-butyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s structural features make it a candidate for studying biological interactions and mechanisms.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of tert-butyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate involves its interaction with molecular targets and pathways within biological systems. The benzoxazepine core can interact with various enzymes and receptors, potentially modulating their activity. The specific pathways involved depend on the compound’s structure and the biological context in which it is studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl 7-amino-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate
- Tert-butyl 7-amino-9-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate
Uniqueness
Tert-butyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C14H19NO3 |
|---|---|
Poids moléculaire |
249.30 g/mol |
Nom IUPAC |
tert-butyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate |
InChI |
InChI=1S/C14H19NO3/c1-14(2,3)18-13(16)10-4-5-12-11(8-10)9-15-6-7-17-12/h4-5,8,15H,6-7,9H2,1-3H3 |
Clé InChI |
ZLFCBJAHNVJJOH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C1=CC2=C(C=C1)OCCNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


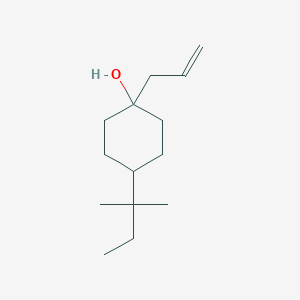

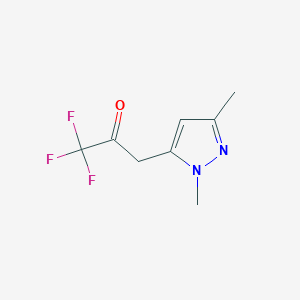
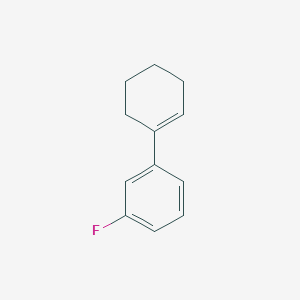
![[2-(Hydroxymethyl)oxetan-2-yl]methanol](/img/structure/B13543445.png)
![2',4'-dihydro-1'H-spiro[pyrrolidine-2,3'-quinolin]-2'-one hydrochloride](/img/structure/B13543448.png)
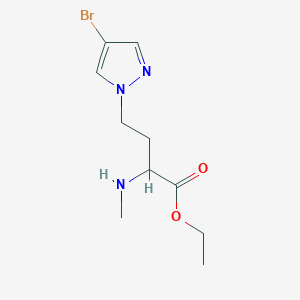
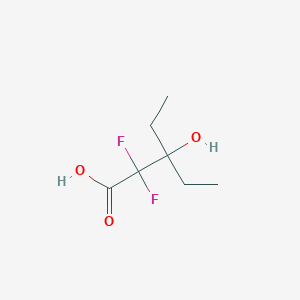
![4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-ol](/img/structure/B13543478.png)

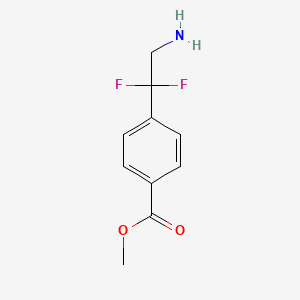

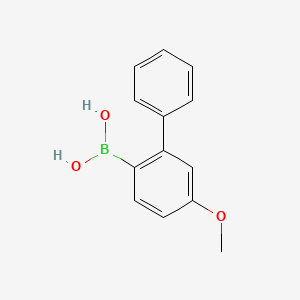
![3',5,5'-Trimethyl-[3,4'-biisoxazole]-4-carboxylic acid](/img/structure/B13543498.png)
